

# 4-(1H-tetrazol-5-ylmethyl)aniline chemical properties

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## Compound of Interest

Compound Name: 4-(1H-tetrazol-5-ylmethyl)aniline

Cat. No.: B144209

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## Technical Guide: 4-(1H-tetrazol-5-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **4-(1H-tetrazol-5-ylmethyl)aniline**. This compound, featuring a tetrazole ring linked to an aniline moiety via a methylene bridge, is of interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. The tetrazole group is a well-established bioisostere for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties. The aniline functional group provides a versatile handle for further chemical modifications, making this molecule a valuable building block for the synthesis of more complex derivatives with potential therapeutic applications.

### Chemical Properties and Data

While extensive experimental data for **4-(1H-tetrazol-5-ylmethyl)aniline** is not widely available in peer-reviewed literature, the following tables summarize its known identifiers and computed physicochemical properties. It is crucial to note that computed values are estimations and should be used as a guide pending experimental verification.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	4-((1H-1,2,3,4-tetrazol-5-yl)methyl)aniline
CAS Number	131117-50-5[1][2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N <sub>5</sub> [2][5][6][7]
Molecular Weight	175.19 g/mol [2][5][6][7]
Canonical SMILES	C1=CC(=CC=C1CC2=NNN=N2)N
InChI	InChI=1S/C8H9N5/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13)
InChIKey	RIL BrowserModule/p-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	0.7	AA Blocks[2]
Hydrogen Bond Donor Count	2	AA Blocks[2]
Hydrogen Bond Acceptor Count	4	AA Blocks[2]
Rotatable Bond Count	2	AA Blocks[2]
Topological Polar Surface Area	81.8 Å <sup>2</sup>	AA Blocks
Complexity	155	AA Blocks[2]

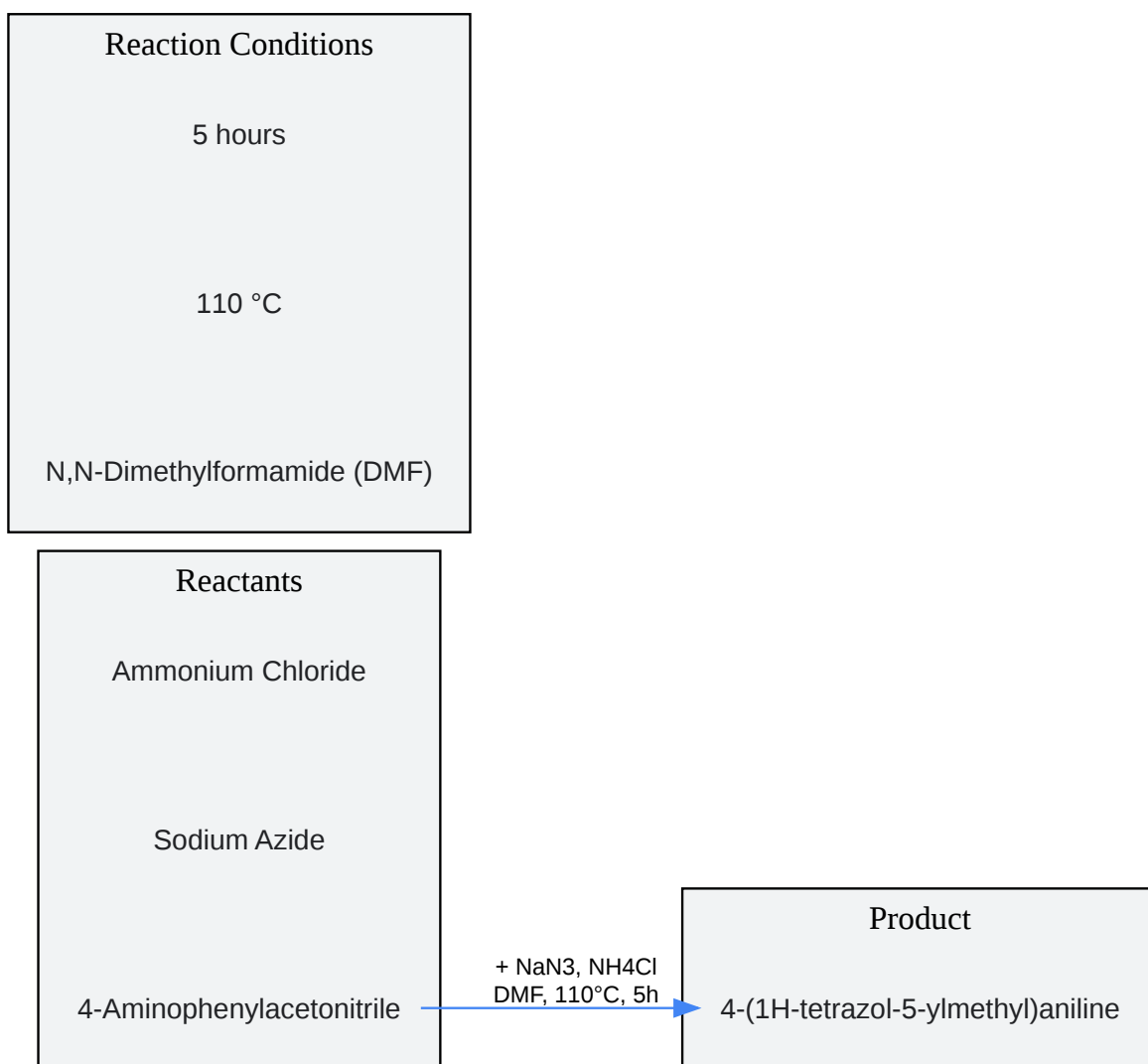
## Experimental Protocols

### Synthesis of 4-(1H-tetrazol-5-ylmethyl)aniline

The primary synthetic route to **4-(1H-tetrazol-5-ylmethyl)aniline** involves a [3+2] cycloaddition reaction between a nitrile and an azide. A general protocol based on available literature is

provided below.

Reaction Scheme:



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Caption: Synthetic pathway for **4-(1H-tetrazol-5-ylmethyl)aniline**.

Materials:

- 4-Aminophenylacetonitrile
- Sodium azide ( $\text{NaN}_3$ )
- Ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- N,N-Dimethylformamide (DMF)
- Hydrochloric acid (HCl)
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenylacetonitrile in N,N-dimethylformamide (DMF).
- To this solution, add sodium azide and ammonium chloride.[\[1\]](#)
- Heat the reaction mixture to 110 °C and stir for 5 hours.[\[1\]](#)
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Carefully pour the mixture into a beaker containing ice water and acidify with hydrochloric acid to precipitate the product.
- Filter the crude product, wash with cold water, and then neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

## Spectroscopic Characterization (Predicted)

As experimental spectra for **4-(1H-tetrazol-5-ylmethyl)aniline** are not readily available, this section provides predicted spectral data based on the analysis of its chemical structure and comparison with related compounds.

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):

- δ ~7.0-7.2 ppm (d, 2H): Aromatic protons ortho to the amino group.
- δ ~6.6-6.8 ppm (d, 2H): Aromatic protons meta to the amino group.
- δ ~5.0-5.5 ppm (s, 2H): Methylene protons (-CH<sub>2</sub>-).
- δ ~3.5-4.5 ppm (br s, 2H): Amino protons (-NH<sub>2</sub>).
- δ ~15-16 ppm (br s, 1H): Tetrazole N-H proton.

<sup>13</sup>C NMR (DMSO-d<sub>6</sub>, 100 MHz):

- δ ~155-160 ppm: Tetrazole carbon (C5).
- δ ~145-150 ppm: Aromatic carbon attached to the amino group.
- δ ~128-132 ppm: Aromatic CH carbons.
- δ ~120-125 ppm: Aromatic carbon attached to the methylene group.

- $\delta$  ~113-117 ppm: Aromatic CH carbons.
- $\delta$  ~25-30 ppm: Methylene carbon (-CH<sub>2</sub>-).

Infrared (IR) Spectroscopy (KBr, cm<sup>-1</sup>):

- ~3400-3200: N-H stretching (aniline NH<sub>2</sub> and tetrazole N-H).
- ~3100-3000: Aromatic C-H stretching.
- ~2900-2800: Aliphatic C-H stretching (-CH<sub>2</sub>-).
- ~1620-1600: N-H bending and C=C aromatic stretching.
- ~1500-1400: Aromatic C=C stretching and tetrazole ring vibrations.
- ~1100-1000: Tetrazole ring vibrations.

Mass Spectrometry (MS):

- Expected [M+H]<sup>+</sup>: m/z 176.0931

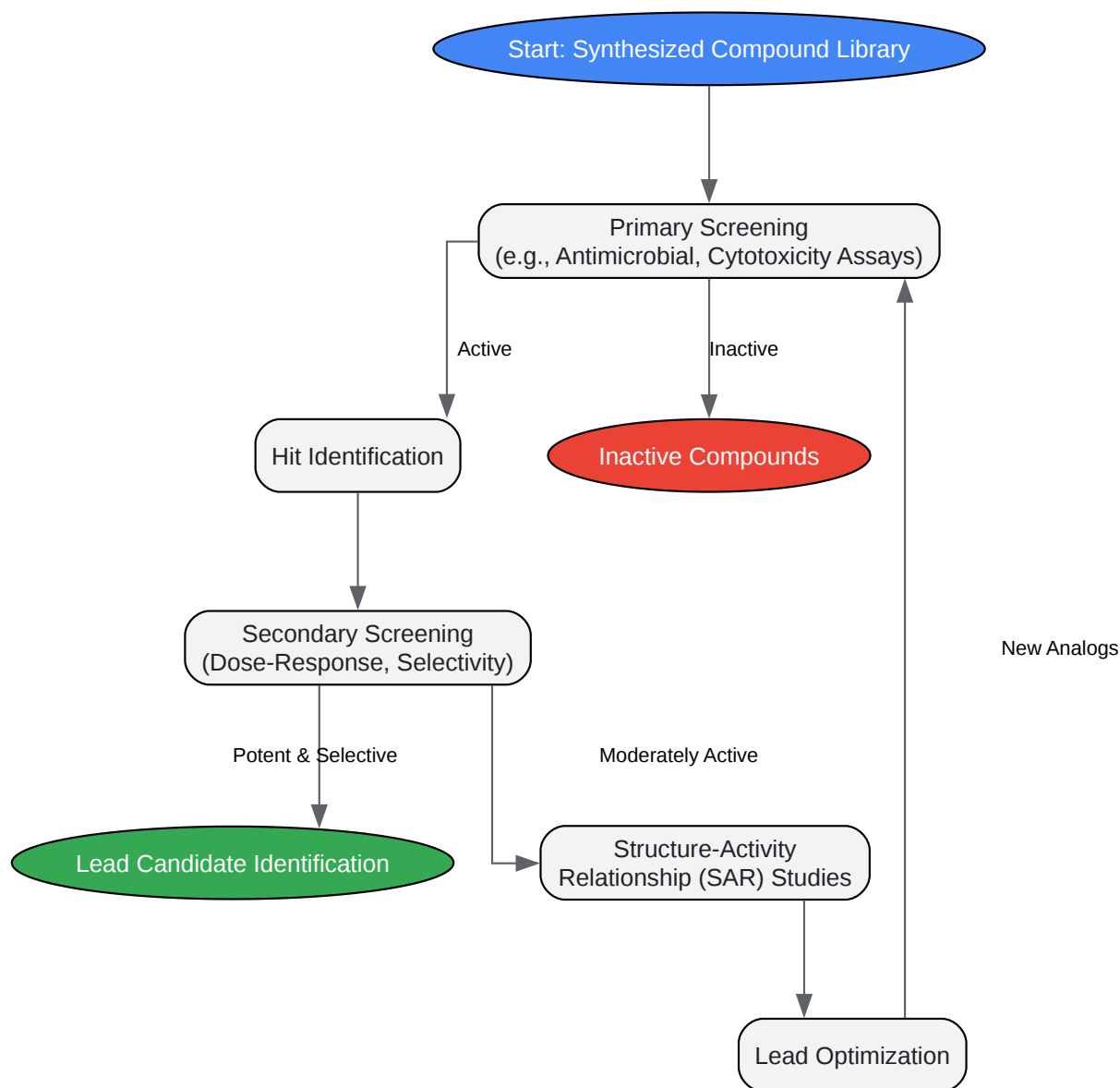
## Biological Activity and Potential Applications

While specific biological studies on **4-(1H-tetrazol-5-ylmethyl)aniline** are not extensively reported, the tetrazole moiety is a prominent feature in numerous biologically active compounds. Tetrazoles are known to exhibit a wide range of pharmacological activities, including:

- **Antimicrobial and Antifungal Activity:** Many tetrazole derivatives have demonstrated efficacy against various bacterial and fungal strains.
- **Antihypertensive Activity:** The tetrazole ring is a key component of several angiotensin II receptor blockers (ARBs) used to treat hypertension, such as losartan and valsartan.
- **Anticancer Activity:** Certain tetrazole-containing compounds have been investigated for their potential as anticancer agents.

- **Anti-inflammatory and Analgesic Properties:** The tetrazole nucleus is present in some compounds with anti-inflammatory and pain-relieving effects.

The presence of the aniline group in **4-(1H-tetrazol-5-ylmethyl)aniline** provides a reactive site for further derivatization. This allows for the synthesis of a library of related compounds that can be screened for various biological activities. A hypothetical workflow for screening such a library is presented below.



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Caption: A generalized workflow for the biological screening of novel chemical entities.

## Conclusion



**4-(1H-tetrazol-5-ylmethyl)aniline** is a versatile chemical building block with significant potential for the development of new therapeutic agents and functional materials. While detailed experimental characterization is currently limited in the public domain, this guide provides a foundational understanding of its chemical properties and a practical protocol for its synthesis. The presence of both the bioisosteric tetrazole ring and the synthetically adaptable aniline moiety makes it an attractive scaffold for further investigation by researchers in drug discovery and materials science. Future studies should focus on the thorough experimental characterization of this compound and the exploration of its biological activity profile.

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